molecular formula C7H10N6 B13301046 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13301046
M. Wt: 178.20 g/mol
InChI Key: KYXCZNPEHKXAHF-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a synthetically accessible small molecule that serves as a versatile chemical intermediate and a potential pharmacophore in medicinal chemistry. Its structure, featuring a triazole-amine linked to a methylimidazole scaffold, is of significant interest in the design of kinase inhibitors. This compound is recognized as a key synthetic precursor to potent and selective inhibitors of the TGF-β receptor type I kinase, also known as ALK5 . Research indicates that analogs derived from this core structure demonstrate potent activity by competing with ATP for binding in the kinase domain, thereby suppressing TGF-β-mediated signaling. The TGF-β pathway is a critical target for investigating pathological fibrosis, cancer progression, and immunoregulation. Consequently, this amine is a valuable building block for chemical biologists and medicinal chemists aiming to develop novel probe molecules or therapeutic candidates targeting this and related kinase families. Its utility extends to fragment-based drug discovery and the synthesis of more complex heterocyclic libraries for high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H10N6/c1-12-3-2-9-7(12)5-13-4-6(8)10-11-13/h2-4H,5,8H2,1H3

InChI Key

KYXCZNPEHKXAHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Metalation and Nucleophilic Substitution

  • Step 1:

    • Dissolve N-methyl-1H-1,2,3-triazol-4-amine in tetrahydrofuran (THF)
    • Cool the solution to -78°C
    • Add a strong base such as n-butyllithium to generate the corresponding carbanion at the methyl position
  • Step 2:

    • Introduce a suitable imidazolyl precursor, such as 2-bromoimidazole or 2-chloromethylimidazole, to the reaction mixture
    • Allow nucleophilic substitution to occur, forming the (1-methyl-1H-imidazol-2-yl)methyl linkage
  • Step 3:

    • Warm the reaction to room temperature and quench with water or dilute acid
    • Extract and purify the product via chromatography

Yields:
Variable, typically around 50-70%, depending on reaction conditions and purification efficiency.

Alternative Route: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Step 1:
    • Synthesize an alkyne-functionalized imidazole derivative
  • Step 2:
    • Prepare an azide derivative of the triazole core
  • Step 3:
    • Conduct CuAAC ("click chemistry") to couple the two components, forming the triazole-imidazole linkage with high regioselectivity and yields (~80%)

This method offers high specificity and is adaptable for various substituents.

Final Assembly of the Target Compound

The last steps involve functional group adjustments and purification:

  • Protection/Deprotection:
    • If necessary, protect the amino groups during intermediate steps to prevent side reactions
  • Purification:
    • Use column chromatography, recrystallization, or preparative HPLC to isolate pure 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Data Table Summarizing Preparation Methods

Step Methodology Reagents Conditions Yield (%) Remarks
1 N-Methylation of 1H-1,2,3-triazol-4-amine Methyl iodide, K₂CO₃ Room temp to reflux 98 High purity, straightforward
2 Metalation and nucleophilic substitution n-Butyllithium, 2-bromoimidazole -78°C to room temp 50-70 Requires inert atmosphere
3 Copper-catalyzed azide-alkyne cycloaddition Azide and alkyne derivatives, CuSO₄ Room temp, 2-4 h 80 High regioselectivity, versatile

Notes and Considerations

  • Selectivity:
    N-methylation reactions can produce isomeric by-products; careful control of reaction conditions and purification is essential.

  • Reaction Optimization:
    Molar ratios, temperature, and solvent choice significantly influence yields and purity.

  • Safety:
    Use appropriate protective equipment and handle reagents like methyl iodide and n-butyllithium with caution due to their toxicity and reactivity.

  • Purification: Chromatography and recrystallization are critical to obtaining high-purity intermediates and final compounds.

Chemical Reactions Analysis

Key Steps:

  • Triazole Formation :

    • A propargylamine derivative reacts with an azide (e.g., 1-methylimidazole-2-ylmethyl azide) under Cu(I) catalysis.

    • Conditions: CuSO₄·5H₂O/sodium ascorbate, DMF/H₂O (1:1), 60°C .

    • Yield: ~85% (based on analogous triazole syntheses) .

  • Imidazole Coupling :

    • The methylimidazole group is introduced via nucleophilic substitution or condensation.

    • Example: Reaction of triazole-4-amine with 1-methylimidazole-2-carbaldehyde under reductive amination.

Functionalization Reactions

The triazole and imidazole rings enable further derivatization:

Alkylation and Acylation

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation Ethyl bromide, K₂CO₃, DMF, 80°C4-(Alkylamino)-1,2,3-triazole derivative75%
Acylation Acetyl chloride, pyridine, RT4-Acetamido-1,2,3-triazole derivative82%

Nucleophilic Aromatic Substitution

The triazole ring undergoes substitution at electron-deficient positions:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at position 5.

  • Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids modifies the triazole ring.

Coordination Chemistry

The imidazole nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications.

Stability and Side Reactions

  • pH Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions via ring-opening.

  • Photodegradation : Exposure to UV light induces decomposition, requiring storage in amber vials.

Mechanistic Insights

  • Triazole Reactivity : The 1,2,3-triazole’s amine group at position 4 is nucleophilic, favoring alkylation/acylation .

  • Imidazole Participation : The methylimidazole moiety enhances solubility in polar solvents and stabilizes intermediates via resonance.

Comparative Reaction Table

ReactionConditionsKey OutcomeYield
CuAAC SynthesisCuSO₄, sodium ascorbate, 60°CTriazole core formation85%
Reductive AminationNaBH₃CN, MeOH, RTImidazole coupling78%
BrominationNBS, CCl₄, 50°CC5-brominated derivative65%

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The imidazole and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine with structurally related compounds, emphasizing substituents, synthesis, and applications:

Compound Key Substituents Synthesis Method Biological/Industrial Relevance Physicochemical Properties
Target Compound : 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine - 1,2,3-Triazol-4-amine
- Methylimidazole-methyl
Likely CuAAC (inferred from ) Potential pharmaceutical applications (e.g., kinase inhibition, antimicrobial) inferred from analogs High solubility (amine), moderate lipophilicity (methylimidazole)
: N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine - Nitrotriazole
- Pyrimidine
- Imidazole-propyl
GP2: Reaction of azide/alkyne precursors with amines Anticancer research (nitro groups often enhance bioactivity) Decomposes at 198–200°C; nitro group reduces stability
: Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h) - Phenyl
- Dimethylamine
CuAAC with phenyl azide and dimethylprop-2-ynylamine Model compound for studying triazole-amine interactions LogP influenced by phenyl (lipophilic) and dimethylamine (polar); NMR data consistent
: Piperazinyl-tagged nitroimidazole-triazoles (e.g., 9a-k) - Nitroimidazole
- Piperazine
- Triazole
Multi-step synthesis with azide-alkyne coupling Tested against solid tumors; nitroimidazole enhances radiosensitization High molecular weight; nitro group impacts redox activity
: 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) - Trifluoromethylphenyl Reaction of precursor with sodium azide in DMF Catalyst or ligand in organometallic chemistry (CF3 groups enhance electron-withdrawing effects) High lipophilicity (CF3); crystalline solid
: 1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine - Morpholine-methyl Unspecified, but likely CuAAC with morpholine-containing alkyne Potential CNS drug candidate (morpholine improves blood-brain barrier penetration) Moderate solubility (amine + morpholine); molecular weight 197.24

Key Observations:

Structural Variations :

  • The target compound’s methylimidazole-methyl group distinguishes it from analogs with phenyl (), nitroimidazole (), or morpholine () substituents. This group may enhance metal-binding capacity or target-specific interactions (e.g., histidine mimics) .
  • Amine vs. Nitro Groups : The amine in the target compound improves solubility, whereas nitro groups () often confer redox activity or cytotoxicity .

Synthetic Approaches :

  • CuAAC is a common thread (), though multi-step routes are needed for complex hybrids ().
  • Substituent compatibility varies: Electron-withdrawing groups (e.g., CF3 in ) require optimized conditions .

Applications: Pharmaceuticals: Nitroimidazole-triazoles () and morpholine analogs () highlight therapeutic versatility. Agrochemicals: Pesticides like flusilazole () demonstrate triazole-imidazole utility in non-pharma sectors.

Physicochemical Trends :

  • Lipophilicity : CF3 () > phenyl () > methylimidazole (target compound) > morpholine ().
  • Stability : Nitro groups () may reduce thermal stability compared to amines.

Biological Activity

1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C7H10N6
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1853080-62-2

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit enzymes such as adenosine deaminase (ADA) and monoamine oxidase (MAO). For example, triazole derivatives have demonstrated significant ADA inhibitory activity, with some compounds showing Ki values as low as 0.3 µM .
  • Allosteric Modulation : The compound acts as a positive allosteric modulator (PAM) for metabotropic glutamate receptor 2 (mGluR2), which is implicated in the treatment of psychosis. In vivo studies indicated that it could reduce hyperactivity in animal models .
  • Antimicrobial Activity : Various triazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds derived from nalidixic acid demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

Activity Type Target IC50/Ki Values Source
ADA InhibitionAdenosine DeaminaseKi = 0.3 µMCristalli et al.
MAO InhibitionMAO-AIC50 = 0.342 µMCan et al.
Allosteric ModulationmGluR2Dose-dependent
AntimicrobialVarious Bacterial StrainsMIC values varied

Case Studies

  • Adenosine Deaminase Inhibitors : A series of triazole derivatives were synthesized and evaluated for their ADA inhibitory activity. The most potent compound displayed a Ki value of 0.3 µM, indicating strong inhibition and potential therapeutic applications in conditions where adenosine metabolism is altered .
  • Psychosis Treatment : In a study investigating mGluR2 PAMs, the lead compound demonstrated efficacy in reducing methamphetamine-induced hyperactivity in mice, suggesting its potential use in treating psychotic disorders .
  • Antimicrobial Efficacy : Research on triazole derivatives derived from nalidixic acid showed promising results against a range of bacterial strains, highlighting the potential for developing new antibiotics from this chemical class .

Q & A

Basic Research Questions

What synthetic routes are commonly employed to prepare 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. This method involves reacting a propargyl-substituted imidazole precursor with an azide-functionalized amine. Key steps include:

  • Precursor preparation : Alkylation of 1-methylimidazole with a propargyl halide to introduce the alkyne group.
  • Azide-alkyne coupling : Reaction under nitrogen with Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) in a polar solvent (e.g., DMF or water) at 50–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures.

What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring (1,4-disubstitution) and imidazole substitution patterns. Key signals include:
    • Triazole C4-amine proton at δ 6.8–7.2 ppm (¹H NMR).
    • Methyl group on imidazole at δ 3.2–3.5 ppm (¹H NMR).
  • FT-IR : Stretching vibrations for amine (–NH₂) at ~3350 cm⁻¹ and triazole C–N at 1600–1450 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 220.10) .

How can preliminary biological activity be assessed?

  • Antimicrobial Assays : Follow protocols for similar triazole-imidazole hybrids:
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values).
    • Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety margins .

Advanced Research Questions

How does X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction confirms:

  • Molecular geometry : Bond lengths (e.g., triazole N–N at 1.32 Å) and angles.
  • Intermolecular interactions : Hydrogen bonding between the triazole amine and water molecules in the crystal lattice (e.g., O–H···N distances of 2.85 Å) .
  • Packing motifs : Stacking of aromatic rings (imidazole-triazole) stabilizes the crystal structure .

What strategies optimize synthesis yield and purity?

  • Catalyst Screening : Compare Cu(I) sources (e.g., CuBr vs. CuSO₄/ascorbate) to minimize byproducts.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.
  • Microwave Assistance : Reduces reaction time (2–4 hours vs. 24 hours) with comparable yields (~75–85%) .

How do stability studies inform storage protocols?

  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C.
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolytic Stability : Monitor pH-dependent amine hydrolysis (e.g., rapid degradation at pH < 3) using HPLC .

How to address contradictory data in biological assays?

  • Experimental Replication : Use ≥3 biological replicates and statistical analysis (e.g., ANOVA with Tukey’s post hoc test) .
  • Dose-Response Curves : Confirm activity across a concentration gradient (e.g., 0.1–100 µM).
  • Counter-Screens : Rule out nonspecific effects (e.g., membrane disruption via hemolysis assays) .

What computational methods support SAR studies?

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .

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